molecular formula C6H6O5 B6251642 (2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis CAS No. 2043-98-3

(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis

Katalognummer: B6251642
CAS-Nummer: 2043-98-3
Molekulargewicht: 158.11 g/mol
InChI-Schlüssel: VRDWCLRWRUCGPB-ZXZARUISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis is a chiral compound with significant interest in organic chemistry due to its unique structural properties and potential applications. This compound features a dihydrofuran ring with two carboxylic acid groups positioned at the 2 and 5 positions in a cis configuration. The stereochemistry of this compound is defined by the (2R,5S) configuration, which contributes to its distinct chemical behavior and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a dihydroxy acid, under acidic conditions to form the dihydrofuran ring. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid to promote cyclization and dehydration reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of solid-supported catalysts or continuous flow reactors. These methods can enhance the yield and purity of the product while minimizing waste and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce diols. Substitution reactions can result in a wide range of derivatives, such as esters or amides .

Wissenschaftliche Forschungsanwendungen

(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of (2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis involves its interaction with various molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards enzymes and receptors. The dihydrofuran ring and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis is unique due to its specific stereochemistry and the presence of the dihydrofuran ring.

Eigenschaften

CAS-Nummer

2043-98-3

Molekularformel

C6H6O5

Molekulargewicht

158.11 g/mol

IUPAC-Name

(2S,5R)-2,5-dihydrofuran-2,5-dicarboxylic acid

InChI

InChI=1S/C6H6O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-4H,(H,7,8)(H,9,10)/t3-,4+

InChI-Schlüssel

VRDWCLRWRUCGPB-ZXZARUISSA-N

Isomerische SMILES

C1=C[C@H](O[C@H]1C(=O)O)C(=O)O

Kanonische SMILES

C1=CC(OC1C(=O)O)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.